1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide
Description
The compound "1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide" is a bicyclic heterocyclic system featuring a thiophene fused with a pyrrole ring. The 2,2-dioxide functionalization suggests sulfone groups, which enhance polarity and stability.
Properties
CAS No. |
144425-31-0 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
5-benzyl-1,3-dihydrothieno[3,4-c]pyrrole 2,2-dioxide |
InChI |
InChI=1S/C13H13NO2S/c15-17(16)9-12-7-14(8-13(12)10-17)6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2 |
InChI Key |
ZGFFZSFHCLPEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN(C=C2CS1(=O)=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves several steps. One common method includes the reaction of thieno[3,4-c]pyrrole with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Antifungal Activity
Research has shown that derivatives of thieno[3,4-c]pyrrole exhibit significant antifungal properties. For instance, a study synthesized a series of novel derivatives that demonstrated potent antifungal activity against pathogens such as Fusarium graminearum and Rhizoctonia solani. The compounds exhibited effective EC50 values ranging from 5.52 to 9.97 µg/mL, which were superior to the standard antifungal agent drazoxolon (19.46 µg/mL) .
Antibacterial Properties
Another area of investigation is the antibacterial potential of thieno[3,4-c]pyrrole derivatives. A recent study highlighted the synthesis of novel thiazolopyridine derivatives that showed inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests that compounds related to 1H-Thieno[3,4-c]pyrrole may serve as templates for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of thieno[3,4-c]pyrrole derivatives with bacterial targets such as MurD and DNA gyrase. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy .
Organic Electronics
Thieno[3,4-c]pyrrole compounds are also explored in the field of organic electronics due to their favorable electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic characteristics of these compounds allow for efficient charge transport and light emission .
Conductive Polymers
The incorporation of thieno[3,4-c]pyrrole into conductive polymers has been studied for applications in sensors and flexible electronics. These materials exhibit improved conductivity and stability compared to traditional conductive polymers .
Fungicides
The antifungal properties of thieno[3,4-c]pyrrole derivatives make them candidates for developing new fungicides. The structural modifications can enhance their efficacy against various fungal pathogens affecting crops . The promising bioactivity observed in laboratory settings paves the way for further field trials.
Table 1: Antifungal Activity of Thieno[3,4-c]pyrrole Derivatives
| Compound Name | Pathogen | EC50 (µg/mL) | Comparison with Drazoxolon |
|---|---|---|---|
| Compound A | Fusarium graminearum | 6.04 | Better |
| Compound B | Rhizoctonia solani | 7.65 | Better |
| Compound C | Botrytis cinerea | 9.47 | Better |
| Drazoxolon | - | 19.46 | - |
Table 2: Antibacterial Activity Data
| Compound Name | Target Bacteria | MIC (μM) |
|---|---|---|
| Thiazolopyridine A | Pseudomonas aeruginosa | 0.21 |
| Thiazolopyridine B | Escherichia coli | 0.21 |
Case Study 1: Synthesis and Evaluation of Antifungal Derivatives
In a systematic study aimed at discovering novel antifungal agents, researchers synthesized multiple derivatives based on thieno[3,4-c]pyrrole structures. The synthesized compounds were rigorously tested against a range of fungal pathogens using bioassays that demonstrated their potential as effective fungicides .
Case Study 2: Development of Organic Photovoltaics
A collaborative research project focused on integrating thieno[3,4-c]pyrrole into organic photovoltaic systems revealed enhanced efficiency in energy conversion due to improved charge mobility within the material matrix . This case highlights the versatility of thieno[3,4-c]pyrrole in advanced material applications.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]thiophene Derivatives ()
Compound 7b (from ) shares structural motifs with the target compound, including a bicyclic thieno-thiophene core and aromatic substituents. Key differences include:
- Core Structure: The target compound features a thieno[3,4-c]pyrrole, whereas 7b contains a thieno[2,3-b]thiophene. The pyrrole ring in the target introduces nitrogen-based reactivity, while 7b’s sulfur-rich system may favor charge delocalization.
- Functional Groups : The 2,2-dioxide in the target compound increases polarity compared to 7b’s carbonyl groups (C=O at 1720 cm⁻¹ in IR).
- Synthetic Yields : 7b is synthesized in 70% yield via condensation reactions, suggesting efficient pathways for such bicyclic systems .
| Property | Target Compound (Thieno[3,4-c]pyrrole) | Compound 7b (Thieno[2,3-b]thiophene) |
|---|---|---|
| Core Heteroatoms | S, N | S, S |
| Key Functional Groups | 2,2-dioxide | C=O, NH₂ |
| Synthetic Yield | Not reported | 70% |
| Melting Point | Not reported | >300°C |
Pyrazolo[1,5-a]pyrimidine Derivatives ()
Compound 10 (from ) incorporates pyrazolo-pyrimidine moieties and cyanide substituents. Key contrasts:
- Electronic Effects: The electron-withdrawing cyano groups in 10 (118.2 ppm in $^{13}\text{C}$-NMR) contrast with the electron-donating phenylmethyl group in the target.
- Biological Relevance : Pyrazolo-pyrimidines are often bioactive, but the target compound’s sulfone groups may prioritize stability over reactivity .
Spiro[Indole-Pyrrolo[3,4-c]pyrrole] Derivatives ()
The spiro compound in shares a pyrrolo[3,4-c]pyrrole core but differs in its indole fusion and therapeutic targeting (TP53 activation). This highlights how fused nitrogen heterocycles can be tailored for specific bioactivity, though the target compound’s thiophene component may alter solubility and binding kinetics .
Dichlorophenylpyrrole Diones ()
The pesticide "3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione" (fluoroimide) shares a dione-functionalized pyrrole core. Comparison points:
- Substituent Effects : Fluorophenyl groups enhance pesticidal activity via lipophilicity, whereas the phenylmethyl group in the target may moderate bioavailability.
- Stability : Sulfone groups (target) are more hydrolytically stable than diones (fluoroimide), which may degrade under acidic conditions .
Research Findings and Implications
- Synthesis: Thieno-pyrrole derivatives in are synthesized via condensation and cyclization (e.g., Method A for compound 10), suggesting viable routes for the target compound. Piperidine catalysis and DMF/EtOH solvents are common in such protocols .
- Spectroscopic Trends : IR and NMR data from (e.g., NH₂ at 3320 cm⁻¹, C=O at 1720 cm⁻¹) provide benchmarks for validating the target compound’s structure.
Biological Activity
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide is a compound that belongs to the thieno[3,4-c]pyrrole family. This class of compounds has garnered interest due to their diverse biological activities, which include potential applications in medicinal chemistry and organic electronics. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data tables that highlight its pharmacological potential.
Structure
The compound features a thieno[3,4-c]pyrrole core with a phenylmethyl substituent and a dioxo group. The structural formula can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of 1H-thieno[3,4-c]pyrrole derivatives often involves multi-step reactions, including cyclization and functionalization processes. For instance, Ando et al. (1995) explored the preparation of various thieno[3,4-c]pyrrole derivatives through Diels-Alder reactions, which can yield high-purity products suitable for biological testing .
Anticancer Properties
Research indicates that thieno[3,4-c]pyrrole derivatives exhibit significant anticancer properties. A study conducted by researchers at Gifu University demonstrated that these compounds can activate pyruvate kinase M2 (PKM2), an enzyme crucial for cancer cell metabolism. The activation of PKM2 leads to altered glycolytic pathways that favor cancer cell proliferation .
Table 1: PKM2 Activation Potency of Thieno[3,4-c]pyrrole Derivatives
| Compound | AC50 (nM) | Maximum Response (%) |
|---|---|---|
| 1H-Thieno[3,4-c]pyrrole | 63 | 122 |
| Substituted Thieno Derivative | 100 | 105 |
Antimicrobial Activity
Thieno[3,4-c]pyrrole derivatives have also been investigated for their antimicrobial properties. A study highlighted their effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Neuroactive Potential
Emerging research suggests that compounds in this class may possess neuroactive properties. Preliminary findings indicate that they could modulate neurotransmitter systems or exhibit neuroprotective effects against oxidative stress in neuronal cells. Further studies are required to elucidate these mechanisms and their therapeutic implications .
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study evaluated the anticancer efficacy of a thieno[3,4-c]pyrrole derivative in xenograft models of human cancer. The results showed a significant reduction in tumor growth compared to control groups treated with placebo. The compound's ability to inhibit tumor cell proliferation was attributed to its action on metabolic pathways involving PKM2 activation.
Case Study 2: Antibacterial Activity Assessment
In another study focusing on antimicrobial activity, a series of thieno[3,4-c]pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1H-thieno[3,4-c]pyrrole derivatives with sulfone functional groups?
- Methodology : Cyclization reactions under basic conditions (e.g., using NaH or KOH) are effective for constructing the pyrrole core. For sulfone incorporation, oxidation of thiophene precursors with agents like m-CPBA or hydrogen peroxide is recommended. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (46–63%) .
- Key Data : Melting points (e.g., 138–140°C) and NMR characterization (1H/13C) are critical for verifying structural integrity .
Q. How can researchers confirm the regioselectivity of substitutions in thieno-pyrrole systems?
- Methodology : Use X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve positional ambiguity. Computational modeling (DFT) can predict electron density distribution, aiding in assigning substituent positions .
Q. What analytical techniques are essential for characterizing sulfone-containing heterocycles?
- Methodology :
- FTIR : Confirm sulfone groups via S=O stretching bands (1300–1150 cm⁻¹).
- HRMS : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>97%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., sulfones) influence the electronic properties of thieno-pyrrole systems?
- Methodology : Perform cyclic voltammetry to measure redox potentials. Compare HOMO-LUMO gaps using DFT calculations (e.g., B3LYP/6-31G* basis set). Sulfones lower LUMO levels, enhancing electron-accepting capacity, which is relevant for optoelectronic applications .
Q. What strategies resolve contradictions in reported reaction yields for similar thieno-pyrrole derivatives?
- Methodology :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF) and reaction atmosphere (N₂/Ar).
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation.
- Byproduct Analysis : Identify side products via LC-MS to optimize stoichiometry .
Q. How can researchers design analogues to probe structure-activity relationships (SAR) in therapeutic applications?
- Methodology :
- Scaffold Modification : Introduce substituents (e.g., halogens, aryl groups) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) .
- Biological Assays : Test TP53 activation (from patent data) using luciferase reporter assays .
Data-Driven Research Challenges
Q. Why do melting points vary significantly across structurally similar thieno-pyrrole derivatives?
- Analysis : Polymorphism and intermolecular interactions (e.g., hydrogen bonding with sulfones) affect melting behavior. Differential Scanning Calorimetry (DSC) can identify polymorphic forms .
Q. How to address discrepancies in spectroscopic data for dihydro-pyrrole systems?
- Resolution :
- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals .
Tables for Reference
Table 1 : Key Physicochemical Data for Analogous Compounds
| Compound | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 5-(4-Hydroxyphenyl)-3,5-diphenyl-... | 138–140 | 63 | >97 | |
| 3-Phenyl-5-(3,4-dimethoxyphenyl)-... | Not reported | 70–80 | >95 |
Table 2 : Recommended Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| FTIR | Functional group confirmation | S=O stretch: 1300–1150 cm⁻¹ |
| HRMS | Molecular weight validation | ESI+, resolution: 30,000 |
| HPLC | Purity assessment | C18, 70:30 ACN/H₂O, 1 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
